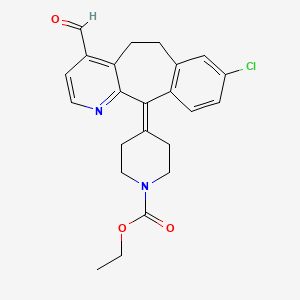

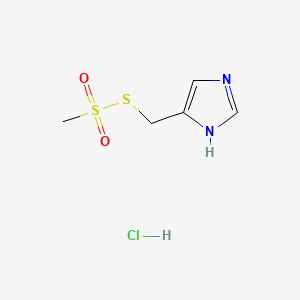

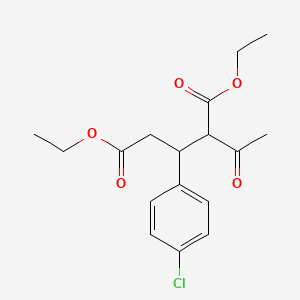

Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate is a chemical compound with the molecular formula C17H21ClO5 . It has an average mass of 340.799 Da and a monoisotopic mass of 340.107758 Da .

Molecular Structure Analysis

The molecular structure of Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate contains a total of 44 bonds, including 23 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis

Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate has a molecular formula of C17H21ClO5, an average mass of 340.799 Da, and a monoisotopic mass of 340.107758 Da .科学的研究の応用

Manganese(III)-Mediated Reactions

Manganese(III)-mediated cyclization reactions of alkenes and active methylene compounds have been explored for synthesizing diverse organic compounds. For instance, reactions involving diethyl 2,4-diacetyl-1,5-pentanedioate have yielded various cyclic and acyclic products, demonstrating the versatility of manganese(III) acetate in organic synthesis (Ouyang et al., 1997). Similar studies have shown the synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, highlighting the role of manganese compounds in creating complex organic molecules (Qian et al., 1992).

Formation of 1,2-Dioxanes

Research on the formation of 1,2-dioxanes using tris(2,4-pentanedionato)-manganese(III) or manganese(III) acetate has provided insights into manganese(III)-induced ring formation mechanisms. These studies contribute to our understanding of how manganese(III) can facilitate the formation of cyclic organic compounds, such as 1,2-dioxanes, through intermolecular interactions and radical side reactions (Nishino et al., 1991).

Chemical Synthesis and Transformations

The reactivity of diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate with carbanions has been studied, revealing potential pathways for synthesizing benzothiophen derivatives. Such reactions are crucial for developing new pharmaceuticals and materials (Carrington et al., 1971).

Electrochemical Studies

Electrochemical reduction studies of similar compounds, like 3-chloro-2,4-pentanedione, at carbon cathodes in acetonitrile, have shed light on the mechanisms of carbon-chlorine bond cleavage and the formation of corresponding anions. This research has implications for developing new methods for chemical synthesis and environmental remediation (Samide & Peters, 1998).

Application in Materials Science

The modulation of tautomeric equilibria by ionic clusters, as observed with acetylacetone in solutions of lithium perchlorate-diethyl ether, demonstrates the impact of solvent and salt solutions on the chemical behavior of beta-diketones. This research has potential applications in materials science, particularly in modifying the properties of organic compounds for specific applications (Pocker & Spyridis, 2002).

特性

IUPAC Name |

diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZWIAJXDJOYLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675839 |

Source

|

| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |

CAS RN |

1076199-96-6 |

Source

|

| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)

![5-[[4-[2-(5-Acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563496.png)